molecular formula C13H15F2N3 B11731168 N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11731168
M. Wt: 251.27 g/mol
InChI Key: HLHBTYSGVGTKID-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a difluorophenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.

    Alkylation: The final step is the alkylation of the pyrazole ring with ethyl and methyl groups using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the difluorophenyl group.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another difluorophenyl-substituted compound with different functional groups.

    1-ethyl-3-methyl-1H-pyrazol-5-amine: A simpler pyrazole derivative without the difluorophenyl group.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to the combination of its difluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-3-18-12(7-9(2)17-18)16-8-10-5-4-6-11(14)13(10)15/h4-7,16H,3,8H2,1-2H3

InChI Key

HLHBTYSGVGTKID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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